molecular formula C5H8N2S B2425482 Methyl[(1,2-thiazol-5-yl)methyl]amine CAS No. 1284196-75-3

Methyl[(1,2-thiazol-5-yl)methyl]amine

Cat. No.: B2425482
CAS No.: 1284196-75-3
M. Wt: 128.19
InChI Key: JOMBIDXRIXTISW-UHFFFAOYSA-N
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Description

Methyl[(1,2-thiazol-5-yl)methyl]amine is a chemical compound with the CAS Number: 1284196-75-3 . It has a molecular weight of 128.2 and its IUPAC name is 5-isothiazolyl-N-methylmethanamine . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2S/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 128.2 . The compound is stored at a temperature of +4 .

Scientific Research Applications

Synthesis and Biological Activity

Methyl[(1,2-thiazol-5-yl)methyl]amine and its derivatives have been synthesized for various biological activities. For instance, a study by (Shankar et al., 2017) reports the synthesis of novel urea derivatives, showcasing their antimicrobial activity and cytotoxicity. Similarly, (Uma et al., 2017) have synthesized and characterized certain derivatives for biological activity studies.

Antiproliferative and Antimicrobial Properties

Derivatives of this compound have demonstrated significant antiproliferative and antimicrobial properties. A study by (Gür et al., 2020) outlines the synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, exhibiting high DNA protective ability and strong antimicrobial activity.

Synthesis and Antimicrobial Activity

The antimicrobial activity of various derivatives is a prominent area of research. For example, (Abdelhamid et al., 2010) synthesized derivatives containing the thiazole moiety and tested them against different microorganisms.

Molecular and Electronic Structure

The compound's molecular and electronic structure have been explored in depth. (Özdemir et al., 2009) conducted an experimental and theoretical investigation of a related molecule, providing insights into its molecular geometry and vibrational frequencies.

Fluorescence Studies

Fluorescence effects of related compounds have been studied, as in the work by (Matwijczuk et al., 2018), focusing on the effects of molecular aggregation and the position of the amino group.

CO2 Fixation and Catalysis

The compound and its derivatives have been used in catalysis, particularly in CO2 fixation. (Das et al., 2016) described the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2.

Safety and Hazards

The compound has several hazard statements: H226, H302, H312, H314, H332, H335 . These codes correspond to various hazards such as flammability (H226), harm if swallowed (H302), harm in contact with skin (H312), causes severe skin burns and eye damage (H314), harm if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

Thiazole derivatives, including Methyl[(1,2-thiazol-5-yl)methyl]amine, have been studied for their diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, future research could focus on exploring the potential applications of this compound in these areas.

Properties

IUPAC Name

N-methyl-1-(1,2-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBIDXRIXTISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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